![molecular formula C17H20S2 B14372801 1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene CAS No. 90861-37-3](/img/structure/B14372801.png)
1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene is an organic compound with the molecular formula C17H18S2 This compound features a propane backbone with two benzene rings attached via sulfur atoms
Preparation Methods
The synthesis of 1,1’-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene typically involves the reaction of benzyl mercaptan with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atoms of benzyl mercaptan displace the bromine atoms in 1,3-dibromopropane, forming the desired product.
Synthetic Route:
Reactants: Benzyl mercaptan and 1,3-dibromopropane.
Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium hydroxide.
Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}\text{CH}_2\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{C}_6\text{H}_5 + 2\text{HBr} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1,1’-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The sulfur atoms can form disulfide bonds with cysteine residues in proteins, potentially affecting protein structure and activity.
Molecular Targets and Pathways:
Proteins: Interaction with cysteine residues.
Enzymes: Potential inhibition or activation of enzyme activity.
Comparison with Similar Compounds
1,1’-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene can be compared with other similar compounds, such as:
1,1’-[1,8-Octanediylbis(sulfanediylmethylene)]dibenzene: Features a longer alkane chain, which may affect its physical and chemical properties.
1,1’-[1,2-Ethynediylbis(sulfanediylmethylene)]dibenzene: Contains an ethynyl group, introducing additional reactivity.
1,1’-[1,1-Propanediylbis(sulfanediylmethylene)]dibenzene: Similar structure but with variations in the alkane chain length and functional groups.
Uniqueness:
- The specific arrangement of sulfur and benzene rings in 1,1’-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene provides unique reactivity and potential applications not found in other similar compounds.
This comprehensive overview highlights the significance of 1,1’-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
90861-37-3 |
|---|---|
Molecular Formula |
C17H20S2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-benzylsulfanylpropylsulfanylmethylbenzene |
InChI |
InChI=1S/C17H20S2/c1-2-17(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |
InChI Key |
RGFKPQGZYFWUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(SCC1=CC=CC=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




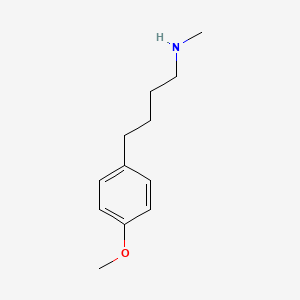
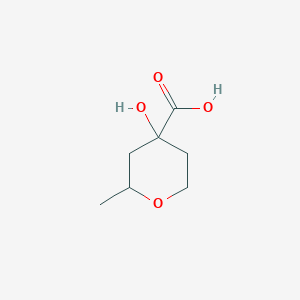
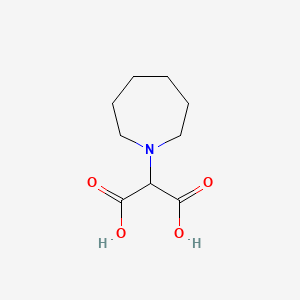
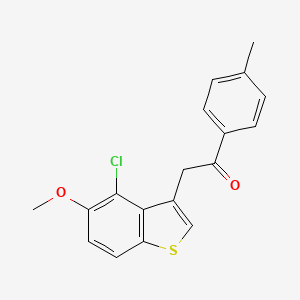
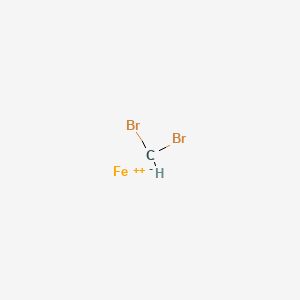
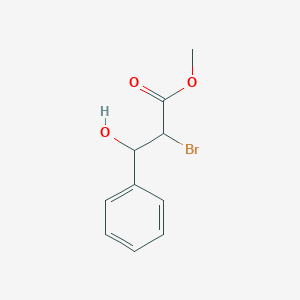
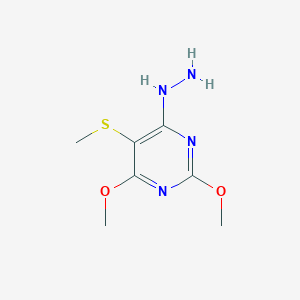
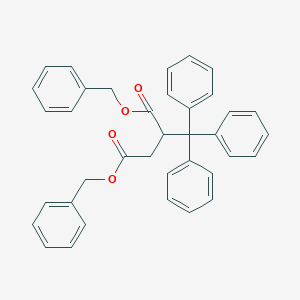
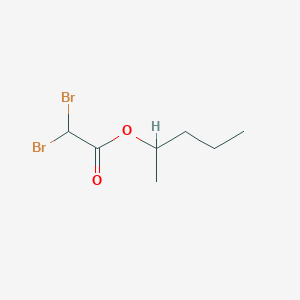
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)
![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
